

# Head-to-Head Comparison: Zoldonrasib and MRTX1133 for KRAS G12D-Mutated Cancers

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## Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B15607193

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A detailed guide for researchers and drug development professionals on two leading KRAS G12D inhibitors, summarizing their mechanism of action, preclinical and clinical data, and experimental methodologies.

The KRAS G12D mutation is a key oncogenic driver in a significant number of malignancies, including pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of targeted inhibitors. This guide provides a head-to-head comparison of two promising investigational drugs, **Zoldonrasib** (RMC-9805) and MRTX1133, offering a comprehensive overview of their performance based on available experimental data.

## At a Glance: Zoldonrasib vs. MRTX1133

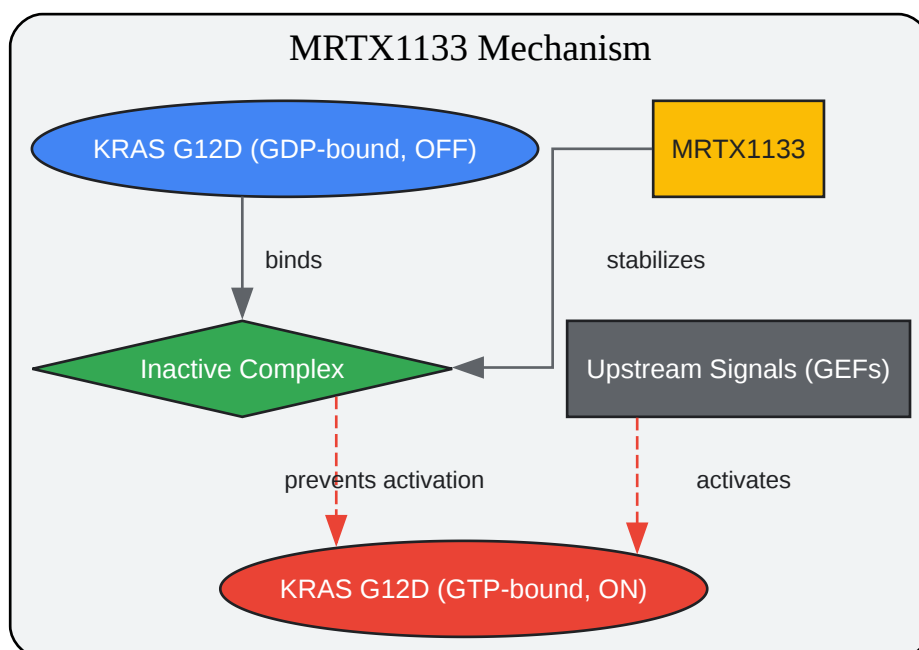
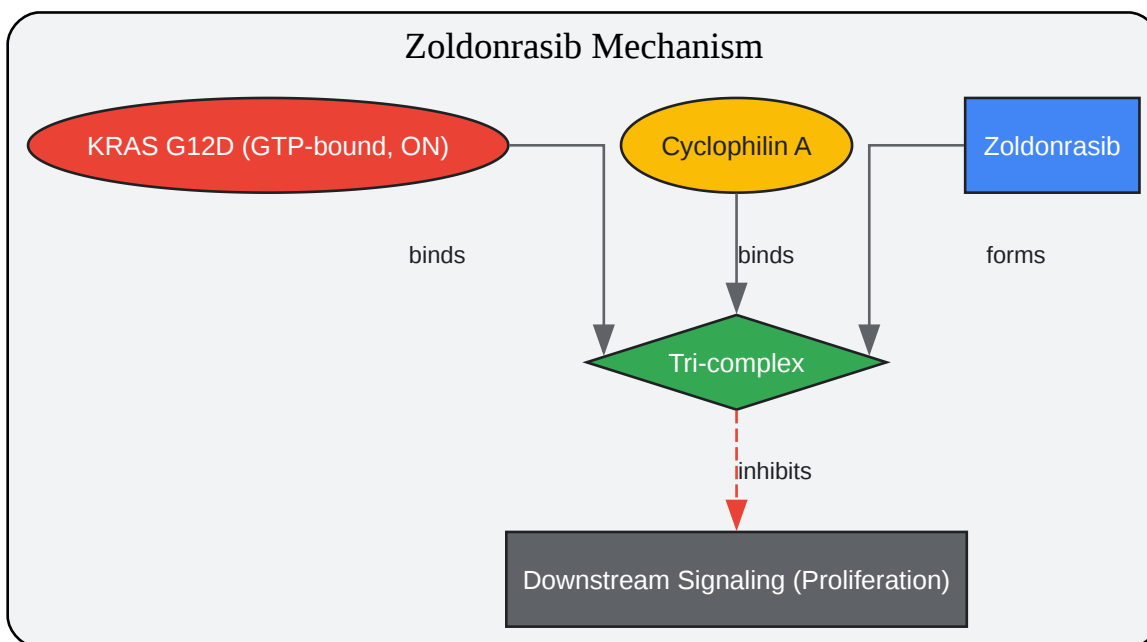
Feature	Zoldonrasib (RMC-9805)	MRTX1133
Mechanism of Action	Covalent inhibitor of the active, GTP-bound KRAS G12D (RAS-ON)	Non-covalent inhibitor of the inactive, GDP-bound KRAS G12D (RAS-OFF)
Binding Pocket	Switch II pocket	Switch II pocket
Administration	Oral	Intraperitoneal (preclinical), Oral (prodrug in development)
Development Status	Phase 1/1b clinical trials	Phase 1/2 clinical trial initiated

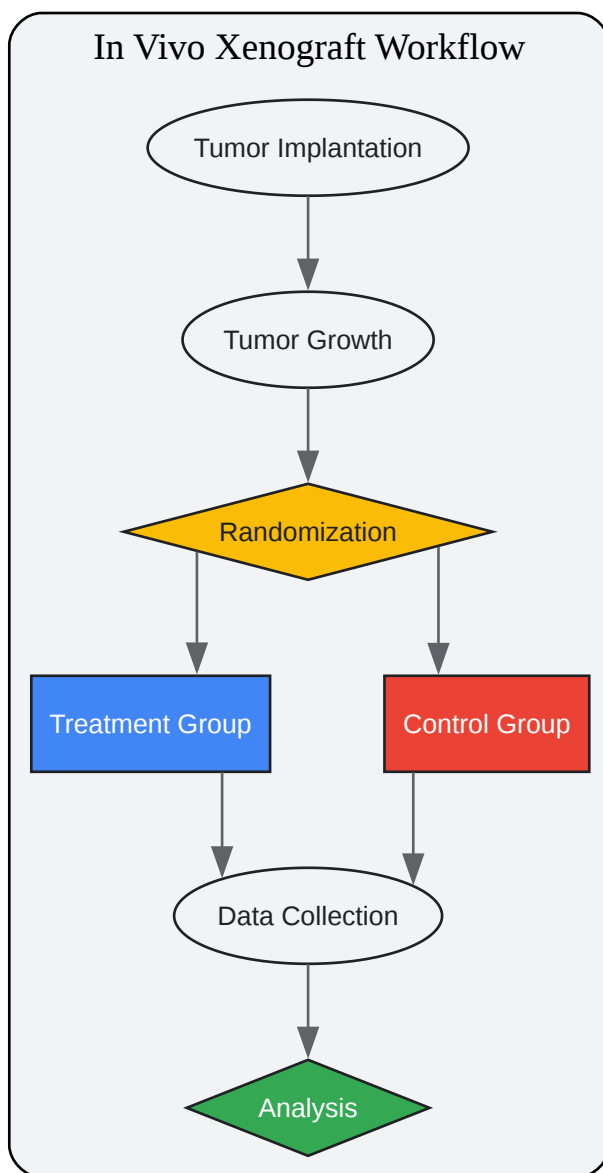
## Mechanism of Action: Targeting KRAS G12D Through Different States

**Zoldonrasib** and MRTX1133 employ distinct strategies to inhibit the oncogenic activity of KRAS G12D.

**Zoldonrasib** is a first-in-class, oral, covalent inhibitor that selectively targets the active, GTP-bound state of KRAS G12D (RAS-ON).[1][2] It utilizes a novel "tri-complex inhibitor" approach, forming a molecular bridge between cyclophilin A and the activated KRAS G12D protein.[2] This unique mechanism allows for a covalent bond to form with the aspartic acid residue of the G12D mutation, locking the oncoprotein in an inactive state and preventing downstream signaling.[2] By targeting the active form of KRAS, **Zoldonrasib** may circumvent resistance mechanisms that involve the reactivation of upstream signaling pathways.[3]

MRTX1133, on the other hand, is a potent and selective, non-covalent inhibitor that binds to the inactive, GDP-bound form of KRAS G12D. It occupies the switch II pocket, a key region for KRAS signaling, thereby preventing the protein-protein interactions necessary for the activation of downstream pathways. By stabilizing the inactive state, MRTX1133 effectively shuts down the oncogenic signaling cascade.





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